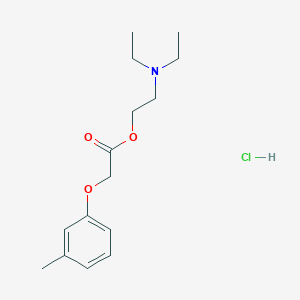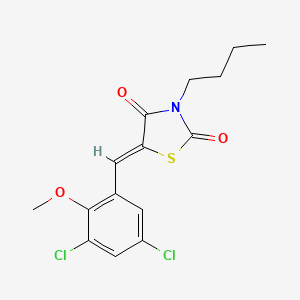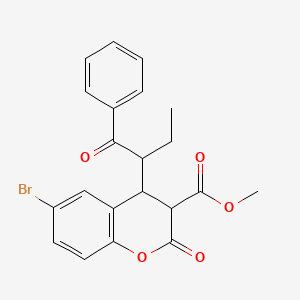
4-(3-oxo-1-buten-1-yl)phenyl nicotinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3-oxo-1-buten-1-yl)phenyl nicotinate involves various chemical reactions, including the reaction of 3-oxo-3-phenyl-2-phenylhydrazonal with functionally substituted and heteroaromatic substituted acetonitrile, yielding arylazonicotinic acid derivatives (O. S. Zaky et al., 2012). This synthesis pathway is notable for its production of nicotinate derivatives and highlights the scope and limitations of novel synthetic methods for such compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 4-(3-oxo-1-buten-1-yl)phenyl nicotinate has been analyzed through various techniques, including X-ray diffraction and crystallography. These studies provide insights into the conformation and crystalline structure of the compounds, which are crucial for understanding their chemical behavior and potential applications (Nabila El-Azzouzi et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of 4-(3-oxo-1-buten-1-yl)phenyl nicotinate derivatives involve complex interactions with transition metal ions, demonstrating the compounds' ability to form various complexes. These complexes exhibit interesting physico-chemical properties, such as magnetic properties, which are significant for materials science and magnetic applications (W. Ferenc et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including their stability, melting points, and solubility, are influenced by their molecular structure. Hydrothermal synthesis techniques have been used to prepare coordination polymers with nicotinate ligands, showcasing the diverse physical properties these compounds can exhibit, such as thermal stability and magnetic characteristics (A. E. Wasson & R. LaDuca, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are key aspects of 4-(3-oxo-1-buten-1-yl)phenyl nicotinate derivatives. Studies have focused on understanding these properties through spectroscopic and structural analysis, providing valuable information for potential chemical applications (S. Premkumar et al., 2016).
Propriétés
IUPAC Name |
[4-[(Z)-3-oxobut-1-enyl]phenyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12(18)4-5-13-6-8-15(9-7-13)20-16(19)14-3-2-10-17-11-14/h2-11H,1H3/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHZDCYLIHLYNG-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Oxo-1-buten-1-yl)phenyl nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluoro-2-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020111.png)



![4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4020142.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4020149.png)
![ethyl 1-[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4020155.png)
![4'-(5-chloro-2-methoxyphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4020159.png)
![2-methyl-1-({1-[(2-nitrophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B4020176.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-3-phenylpropanamide](/img/structure/B4020192.png)
![4-{bis[4,6-dihydroxy-2-(methylthio)-5-pyrimidinyl]methyl}benzoic acid](/img/structure/B4020203.png)
![dimethyl 3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4020206.png)
![2-[4-({[4-(acetylamino)phenyl]sulfonyl}imino)-1,3,5-triazinan-1-yl]ethyl 4-nitrobenzoate](/img/structure/B4020213.png)
